molecular formula C24H25FN4 B4911310 4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B4911310
M. Wt: 388.5 g/mol
InChI Key: YOCWRTNLNPMDNX-UHFFFAOYSA-N
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Description

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a fluorophenyl group, and a cyclopenta[d]pyrimidine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps, including the formation of the piperazine ring and the attachment of the fluorophenyl and phenyl groups. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, NaBH4 for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMF or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the molecule .

Mechanism of Action

The mechanism of action of 4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target, thereby blocking its activity . Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors, highlighting its unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets.

Properties

IUPAC Name

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4/c25-20-9-4-6-18(16-20)17-28-12-14-29(15-13-28)24-21-10-5-11-22(21)26-23(27-24)19-7-2-1-3-8-19/h1-4,6-9,16H,5,10-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCWRTNLNPMDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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